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An In-depth Look at the Absorption, Distribution, Metabolism, and Excretion of the BET Inhibitor

Birabresib

Birabresib, also known as OTX015 or MK-8628, is a potent, orally bioavailable small molecule

inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting

BRD2, BRD3, and BRD4.[1] As the therapeutically active (S)-enantiomer, Birabresib has been

the focus of numerous clinical investigations for the treatment of various hematologic

malignancies and solid tumors. Understanding its pharmacokinetic profile is crucial for

optimizing dosing strategies and ensuring therapeutic efficacy. This guide provides a

comparative overview of the available pharmacokinetic data for Birabresib and highlights the

current knowledge gap regarding its inactive (R)-enantiomer.

Pharmacokinetic Profile of Birabresib ((S)-
enantiomer)
Clinical studies have characterized the pharmacokinetic profile of Birabresib, revealing rapid

absorption and dose-proportional exposure.[2][3] A population pharmacokinetic analysis in

patients with hematologic malignancies determined that the disposition of Birabresib can be

described by a one-compartment model with first-order absorption and linear elimination.[4][5]

Key pharmacokinetic parameters for Birabresib are summarized in the table below:
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Parameter Description Value Reference

k_a
Absorption rate

constant
0.74 h⁻¹ [6]

V/F
Apparent Volume of

Distribution
71.7 L [6]

CL/F Apparent Clearance 8.45 L/h [6]

T_max
Time to maximum

plasma concentration
1 - 4 hours [6]

t_1/2 Elimination half-life ~5.8 hours [6]

The Uncharacterized Profile of (R)-Birabresib
Despite the comprehensive investigation into the pharmacokinetics of the active (S)-

enantiomer, Birabresib, there is a notable absence of publicly available data on the

pharmacokinetic profile of its corresponding (R)-enantiomer. While one study in mice indicated

a lack of in vivo chiral inversion from the active (-)-OTX015 to its antipode, this does not

provide insight into the absorption, distribution, metabolism, and excretion characteristics of

(R)-Birabresib itself.[7] The (R)-enantiomer is often utilized as a negative control in preclinical

studies to confirm the specific activity of Birabresib. However, its behavior within a biological

system remains uncharacterized in the reviewed literature.

Experimental Protocols
The pharmacokinetic parameters for Birabresib were determined in a Phase Ib, multicenter,

dose-escalation study involving patients with hematologic malignancies.

Study Design: Patients received oral doses of Birabresib ranging from 10 mg to 160 mg.

Pharmacokinetic blood samples were collected at multiple time points (typically 7 time points

over 24 hours) following drug administration on Day 1.[6]

Bioanalytical Method: Plasma concentrations of Birabresib were quantified using a validated

ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS)

method. The validated concentration range for the assay was 1-250 ng/mL.[6]
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Pharmacokinetic Analysis: A population pharmacokinetic (PPK) modeling approach was

employed using the nonlinear mixed-effect modeling software program Monolix version 4.3.

The data was best described by a one-compartment open model, and the influence of

covariates such as lean body mass was assessed.[6]
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Figure 1. A simplified workflow for a clinical pharmacokinetic study.

Conclusion
The pharmacokinetic profile of Birabresib, the active (S)-enantiomer, is well-documented,

demonstrating rapid absorption and predictable, dose-proportional exposure. This information

is invaluable for guiding its clinical development and use. However, a significant knowledge gap

exists concerning the pharmacokinetic properties of the (R)-enantiomer. Future studies

characterizing the absorption, distribution, metabolism, and excretion of (R)-Birabresib would

provide a more complete understanding of the stereoselective disposition of this important BET

inhibitor and could further inform its therapeutic application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://en.wikipedia.org/wiki/Birabresib
https://www.researchgate.net/publication/325035054_Phase_Ib_Trial_With_Birabresib_a_Small-Molecule_Inhibitor_of_Bromodomain_and_Extraterminal_Proteins_in_Patients_With_Selected_Advanced_Solid_Tumors
https://pubmed.ncbi.nlm.nih.gov/29733771/
https://pubmed.ncbi.nlm.nih.gov/29733771/
https://pubmed.ncbi.nlm.nih.gov/29733771/
https://pubmed.ncbi.nlm.nih.gov/26341814/
https://pubmed.ncbi.nlm.nih.gov/26341814/
https://www.researchgate.net/publication/281511097_Phase_I_Population_Pharmacokinetic_Assessment_of_the_Oral_Bromodomain_Inhibitor_OTX015_in_Patients_with_Haematologic_Malignancies
https://aacrjournals.org/cancerres/article/75/15_Supplement/4511/603631/Abstract-4511-Pharmacokinetics-of-OTX015-in-a
https://www.bio-conferences.org/articles/bioconf/pdf/2024/05/bioconf_rtbs2024_01038.pdf
https://www.benchchem.com/product/b1684437#comparing-the-pharmacokinetic-profiles-of-r-birabresib-and-birabresib
https://www.benchchem.com/product/b1684437#comparing-the-pharmacokinetic-profiles-of-r-birabresib-and-birabresib
https://www.benchchem.com/product/b1684437#comparing-the-pharmacokinetic-profiles-of-r-birabresib-and-birabresib
https://www.benchchem.com/product/b1684437#comparing-the-pharmacokinetic-profiles-of-r-birabresib-and-birabresib
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1684437?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

